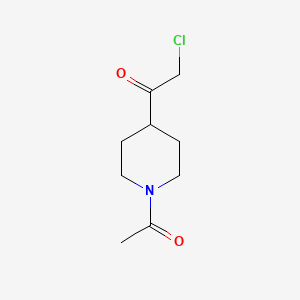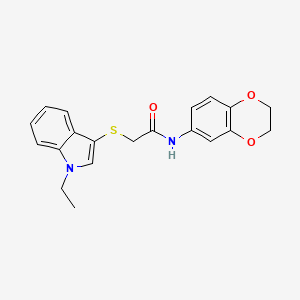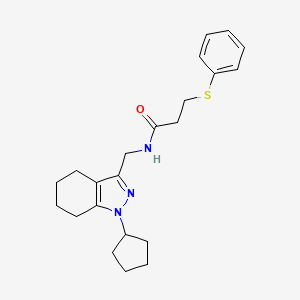
2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide, also known as CTAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTAA belongs to the class of acrylamides, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cell growth and proliferation. 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in cancer cell invasion and metastasis, and the inhibition of their activity by 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide may contribute to its anticancer properties.
Biochemical and Physiological Effects:
2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide is its high yield and ease of synthesis. 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide can be synthesized using standard laboratory techniques and is readily available for research purposes. However, one of the limitations of 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide is its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide. One potential direction is the development of 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide-based materials for drug delivery and tissue engineering applications. 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide's unique chemical structure and biological properties make it an excellent candidate for the development of functional materials that can be used in various biomedical applications.
Another future direction is the optimization of 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide's anticancer properties. While 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has shown promising results as an anticancer agent, its mechanism of action is not fully understood. Further research is needed to elucidate its mechanism of action and optimize its potency and selectivity towards cancer cells.
Conclusion:
In conclusion, 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has been shown to possess various biological properties, including anticancer, anti-inflammatory, and analgesic properties. The synthesis of 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide is relatively straightforward, and the compound is readily available for research purposes. Future research on 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide may lead to the development of novel materials and drugs for various biomedical applications.
合成方法
The synthesis of 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide involves the reaction of 2-methylbenzamide, 3-thiophene carboxylic acid, and cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The yield of 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide is typically high, and the compound can be purified using standard techniques such as column chromatography.
科学研究应用
2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has shown promising results as an anticancer agent. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
In material science, 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has been used as a building block for the synthesis of various polymers and materials. Its unique chemical structure allows for the formation of stable and functional materials that can be used in various applications, including drug delivery and tissue engineering.
属性
IUPAC Name |
(Z)-2-cyano-N-(2-methylphenyl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-11-4-2-3-5-14(11)17-15(18)13(9-16)8-12-6-7-19-10-12/h2-8,10H,1H3,(H,17,18)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXKFWKNGJTPKF-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CSC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CSC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2933599.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2933601.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2933603.png)

![N-(2,4-difluorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2933606.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2933608.png)
![4-[(Pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2933609.png)

![1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2933611.png)
![2-cyclopentyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2933612.png)
![ethyl 4-(2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2933614.png)
![2-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2933616.png)

